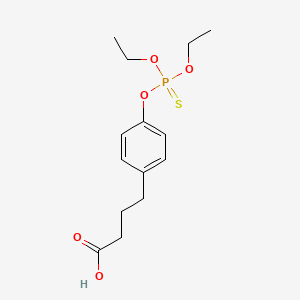
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a diethoxyphosphorothioyl group and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid typically involves the following steps:
Formation of the Phenyl Intermediate: The phenyl ring is first functionalized with a diethoxyphosphorothioyl group. This can be achieved through a reaction between a phenol derivative and diethoxyphosphorothioyl chloride in the presence of a base such as pyridine.
Attachment of the Butanoic Acid Moiety: The functionalized phenyl intermediate is then reacted with a butanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
化学反応の分析
Types of Reactions
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphorothioyl group can act as a reactive site, participating in covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid: Unique due to its specific functional groups.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)acetic acid: Contains an acetic acid moiety.
Uniqueness
This compound is unique due to its combination of a phenyl ring with a diethoxyphosphorothioyl group and a butanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H21O5PS |
|---|---|
分子量 |
332.35 g/mol |
IUPAC名 |
4-(4-diethoxyphosphinothioyloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H21O5PS/c1-3-17-20(21,18-4-2)19-13-10-8-12(9-11-13)6-5-7-14(15)16/h8-11H,3-7H2,1-2H3,(H,15,16) |
InChIキー |
OYRBPUKOFKAMIS-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


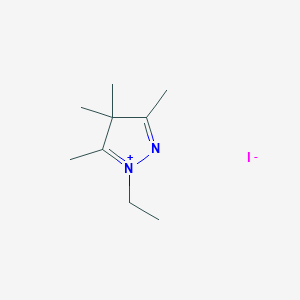

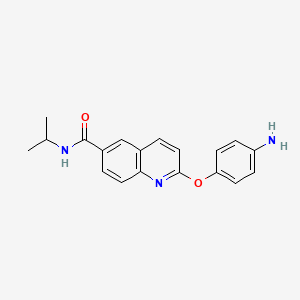
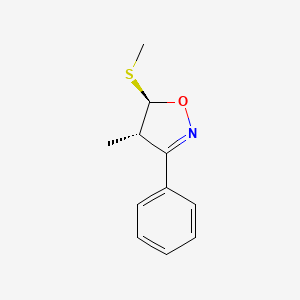
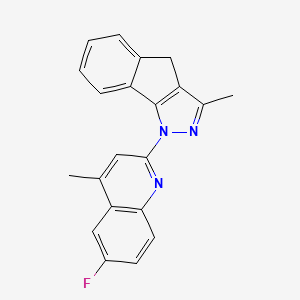





![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
